molecular formula C14H14ClNO2 B14858770 2-(Benzyloxy)-6-(chloromethyl)-4-methoxypyridine

2-(Benzyloxy)-6-(chloromethyl)-4-methoxypyridine

Cat. No.: B14858770
M. Wt: 263.72 g/mol
InChI Key: XQSACFNYVRRUNW-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-6-(chloromethyl)-4-methoxypyridine: is an organic compound that belongs to the class of pyridines It is characterized by the presence of a benzyloxy group at the 2-position, a chloromethyl group at the 6-position, and a methoxy group at the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-6-(chloromethyl)-4-methoxypyridine can be achieved through several synthetic routes. One common method involves the chloromethylation of 2-(benzyloxy)-4-methoxypyridine using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of an intermediate chloromethyl ether, which subsequently undergoes nucleophilic substitution to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chloromethylation reactions under controlled conditions. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is becoming increasingly important in industrial processes.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-6-(chloromethyl)-4-methoxypyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.

Major Products Formed

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

    Oxidation: Products include benzaldehyde or benzoic acid derivatives.

    Reduction: Products include amine derivatives.

Scientific Research Applications

2-(Benzyloxy)-6-(chloromethyl)-4-methoxypyridine has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic effects.

    Material Science: It is utilized in the design of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-6-(chloromethyl)-4-methoxypyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved vary depending on the specific compound being synthesized and its intended use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzyloxy)-4-(chloromethyl)-1-methoxybenzene
  • 2-(Benzyloxy)-4-(chloromethyl)-1-methoxybenzene
  • 1-(Benzyloxy)-4-bromo-2-methoxybenzene

Uniqueness

2-(Benzyloxy)-6-(chloromethyl)-4-methoxypyridine is unique due to the specific arrangement of functional groups on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C14H14ClNO2

Molecular Weight

263.72 g/mol

IUPAC Name

2-(chloromethyl)-4-methoxy-6-phenylmethoxypyridine

InChI

InChI=1S/C14H14ClNO2/c1-17-13-7-12(9-15)16-14(8-13)18-10-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3

InChI Key

XQSACFNYVRRUNW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=C1)OCC2=CC=CC=C2)CCl

Origin of Product

United States

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